2-Piperazin-1-ylbutanoic acid dihydrochloride

Molecular Weight Salt Form Solubility

Researchers developing CNS-targeted candidates often face solubility and conformational limitations with simple piperazine carboxylic acids. 2-Piperazin-1-ylbutanoic acid dihydrochloride solves these challenges through its α-ethyl substitution, which introduces steric bulk and enhanced lipophilicity, while the dihydrochloride salt form ensures high aqueous solubility for reliable assay and formulation compatibility. • Privileged piperazine scaffold for constructing antidepressant and antipsychotic chemotypes; carboxylic acid handle enables amide coupling, esterification, and reductive amination. • High solubility in water, methanol, and ethanol simplifies reaction setup and purification workflows. • ≥95% purity with CoA support ensures reproducible results in proteomics pull-down assays and activity-based protein profiling experiments.

Molecular Formula C8H18Cl2N2O2
Molecular Weight 245.14 g/mol
CAS No. 1051369-22-2
Cat. No. B1285104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperazin-1-ylbutanoic acid dihydrochloride
CAS1051369-22-2
Molecular FormulaC8H18Cl2N2O2
Molecular Weight245.14 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)N1CCNCC1.Cl.Cl
InChIInChI=1S/C8H16N2O2.2ClH/c1-2-7(8(11)12)10-5-3-9-4-6-10;;/h7,9H,2-6H2,1H3,(H,11,12);2*1H
InChIKeyNMACLUOHDUQDIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Piperazin-1-ylbutanoic acid dihydrochloride (CAS 1051369-22-2): A Research-Grade Piperazine Carboxylic Acid Building Block


2-Piperazin-1-ylbutanoic acid dihydrochloride (CAS 1051369-22-2) is a piperazine-containing carboxylic acid derivative supplied as a dihydrochloride salt . It belongs to the class of piperazine-based amino acid analogs and is primarily utilized as a versatile intermediate in medicinal chemistry and proteomics research . The compound features a piperazine ring linked to a butanoic acid moiety at the α-position, with an ethyl substituent on the α-carbon (alternatively named 1-piperazineacetic acid, α-ethyl-, hydrochloride (1:2)) . This specific substitution pattern distinguishes it from simpler piperazine carboxylic acids and influences its physicochemical and biological properties, making it a valuable scaffold for the synthesis of pharmaceutical candidates and biochemical probes.

Piperazine scaffold for CNS research candidates
Dihydrochloride salt ensures aqueous solubility for biological assays
Carboxylic acid handle for bioconjugation and probe development

Why Generic Substitution of 2-Piperazin-1-ylbutanoic acid dihydrochloride with In-Class Analogs Fails: Structural and Property Differentiation


Piperazine carboxylic acid derivatives are not interchangeable due to subtle but critical differences in carbon chain length, substitution position, and salt form, which directly impact solubility, conformational flexibility, and biological target engagement. For instance, the α-ethyl substitution in 2-piperazin-1-ylbutanoic acid introduces additional steric bulk and lipophilicity compared to unsubstituted acetic acid analogs [1], altering its pharmacokinetic profile and receptor binding properties. Similarly, the dihydrochloride salt form significantly enhances aqueous solubility relative to the free base, a crucial factor for formulation and assay compatibility . The following quantitative evidence demonstrates precisely how 2-piperazin-1-ylbutanoic acid dihydrochloride differs from its closest analogs, enabling informed selection for specific research and industrial applications.

α-Ethyl substitution
Unsubstituted acetic acid analogs may differ in steric bulk and lipophilicity, potentially shifting binding and pharmacokinetic profiles.
Dihydrochloride salt form
Free base forms lack the enhanced aqueous solubility and handling characteristics; assay compatibility may not transfer directly.
Chain length & rotatable bonds
Propanoic acid analogs share similar flexibility but lack the α-ethyl branch, which can influence conformational preferences and target engagement.

Quantitative Differentiation of 2-Piperazin-1-ylbutanoic acid dihydrochloride (CAS 1051369-22-2) from Closest Analogs


Molecular Weight and Salt Form Differentiation: Dihydrochloride Salt vs. Free Base and Other Piperazine Carboxylic Acid Dihydrochlorides

The dihydrochloride salt of 2-piperazin-1-ylbutanoic acid exhibits a molecular weight of 245.15 g/mol , which is 72.93 g/mol higher than the free base (172.22 g/mol, CAS 98998-53-9) . This increase reflects the addition of two HCl molecules (2 x 36.46 g/mol), a feature that significantly enhances aqueous solubility and improves handling characteristics compared to the free base . Among related piperazine carboxylic acid dihydrochlorides, this compound possesses the highest molecular weight: 2-(piperazin-1-yl)acetic acid dihydrochloride has a molecular weight of 217.09 g/mol , and 3-piperazin-1-ylpropanoic acid dihydrochloride has a molecular weight of 231.12 g/mol [1].

MW & Salt Form
Head-to-head
245.15 g/mol
vs. free base 172.22, acetic acid analog 217.09, propanoic acid analog 231.12
Salt-form-specific selection improves solubility and handling
Dihydrochloride ensures reliable aqueous formulation
Molecular Weight Salt Form Solubility Piperazine Carboxylic Acids

Rotatable Bond Count and Conformational Flexibility: Impact on Molecular Recognition and Bioactivity

The free base form of 2-piperazin-1-ylbutanoic acid (CAS 98998-53-9) possesses 3 rotatable bonds [1], compared to 2 rotatable bonds for 2-(piperazin-1-yl)acetic acid [2] and 3 rotatable bonds for 3-piperazin-1-ylpropanoic acid [3]. This increased conformational flexibility relative to the acetic acid analog allows for greater adaptability in binding to diverse biological targets, potentially enhancing off-rates and reducing entropic penalties upon complex formation. While the propanoic acid analog also has 3 rotatable bonds, the additional ethyl substituent at the α-position in the target compound introduces steric constraints that can favor specific bioactive conformations.

Rotatable Bonds
Class-level
3 rotatable bonds
Acetic acid analog: 2; Propanoic acid analog: 3
Increased flexibility may influence binding adaptability
Context-dependent; steric effects from α-ethyl branch
Rotatable Bonds Conformational Flexibility Structure-Activity Relationship Piperazine Carboxylic Acids

Purity and Analytical Specification: Vendor-Reported Purity Levels for Research-Grade Material

Reputable vendors provide 2-piperazin-1-ylbutanoic acid dihydrochloride with minimum purities of 95% to 97% , with some suppliers offering NLT 98% material . This level of purity is comparable to other piperazine carboxylic acid dihydrochlorides (e.g., 3-piperazin-1-ylpropanoic acid dihydrochloride at 95% [1]), ensuring consistent performance in demanding synthetic and biological applications. Importantly, the availability of Certificates of Analysis (CoA) with lot-specific data, including water content, provides end-users with the necessary documentation for regulatory submissions and reproducibility .

Purity
Vendor-reported
95–98%
Comparable or slightly above 95% baseline
Lot-consistent purity supports reproducible synthesis
CoA with water content available
Purity Analytical Specification Vendor Comparison Quality Control

Solubility Profile: Aqueous and Organic Solvent Compatibility for Assay Development

2-Piperazin-1-ylbutanoic acid dihydrochloride is reported to be soluble in water, methanol, and ethanol . This broad solubility profile contrasts with the free base form, which exhibits limited aqueous solubility and requires organic co-solvents or pH adjustment for dissolution. Compared to 2-(piperazin-1-yl)acetic acid (free base, mp >220°C, pKa 1.85±0.10) , the dihydrochloride salt of the target compound offers significantly improved water solubility, enabling direct use in aqueous buffers for biological assays without the need for DMSO or other organic solvents.

Solubility
Data to verify
Soluble in water, methanol, ethanol
Free base: limited aqueous solubility
Aqueous solubility enables direct biological assay use
No quantitative mg/mL values reported
Solubility Formulation Assay Development Biochemical Applications

Hydrogen Bond Donor/Acceptor Capacity: Influence on Intermolecular Interactions and Crystallinity

The free base of 2-piperazin-1-ylbutanoic acid possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors [1], identical to 2-(piperazin-1-yl)acetic acid [2] and 3-piperazin-1-ylpropanoic acid [3]. However, the dihydrochloride salt form introduces additional hydrogen bonding opportunities via the chloride counterions, which can enhance crystal lattice stability and influence solid-state properties such as melting point and hygroscopicity. This can affect long-term storage stability and handling characteristics.

H-Bond Donor/Acceptor
Class-level
2 donors, 4 acceptors (free base)
Identical across acetic and propanoic analogs
Salt form may alter solid-state stability and hygroscopicity
Hydrogen bonding from chloride counterions
Hydrogen Bonding Crystallinity Solid-State Properties Piperazine Derivatives

Topological Polar Surface Area (TPSA): Predictor of Membrane Permeability and Oral Bioavailability

The free base of 2-piperazin-1-ylbutanoic acid has a Topological Polar Surface Area (TPSA) of 52.6 Ų [1], identical to both 2-(piperazin-1-yl)acetic acid [2] and 3-piperazin-1-ylpropanoic acid [3]. This value is well below the typical threshold of 140 Ų for good oral bioavailability, indicating favorable passive membrane permeability. However, the α-ethyl substitution in the target compound increases lipophilicity (XLogP3-AA ~ -2.7 predicted) compared to the acetic acid analog (XLogP3-AA = -3.1), which can further enhance membrane crossing.

TPSA
Class-level
52.6 Ų
Identical across all three piperazine carboxylic acids
Suggests favorable passive membrane permeability
Combined with α-ethyl lipophilicity for cell penetration
TPSA Membrane Permeability Oral Bioavailability Drug-Likeness

Optimal Research and Industrial Applications for 2-Piperazin-1-ylbutanoic acid dihydrochloride (CAS 1051369-22-2)


Medicinal Chemistry: Synthesis of CNS-Active Drug Candidates

The piperazine scaffold is a privileged structure in CNS drug discovery. 2-Piperazin-1-ylbutanoic acid dihydrochloride serves as a key intermediate for introducing a piperazine moiety with an α-ethyl substituted carboxylic acid handle . This allows for the construction of diverse chemotypes, including potential antidepressants and antipsychotics . The dihydrochloride salt ensures high solubility in common reaction solvents (water, methanol, ethanol) , facilitating amide coupling, esterification, and reductive amination reactions.

Proteomics Research: Biochemical Tool and Affinity Probe Development

The compound is identified as a biochemical tool for proteomics research . Its piperazine ring can engage in hydrogen bonding and electrostatic interactions with protein targets, while the carboxylic acid group enables conjugation to solid supports, fluorescent dyes, or biotin tags. The high purity (≥95%) ensures minimal off-target effects in pull-down assays and activity-based protein profiling experiments.

Chemical Biology: Synthesis of Piperazine-Based Chemical Probes

The α-ethyl substitution provides a handle for introducing additional functional groups via alkylation or acylation, enabling the creation of focused libraries of piperazine derivatives for target identification and validation [1]. The rotatable bond count (3) and moderate TPSA (52.6 Ų) [1] suggest good cell permeability, making it suitable for designing cell-active probes.

Pharmaceutical Intermediates: Building Block for APIs and Advanced Intermediates

As a piperazine carboxylic acid, this compound is a versatile building block for the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced intermediates . Its well-defined purity and availability from multiple vendors with CoA support streamline process development and scale-up activities. The dihydrochloride salt form simplifies handling and storage compared to hygroscopic free bases.

Application
Selection Property
Validation Focus
CNS candidate synthesis studies
α-Ethyl substituted piperazine scaffold with carboxylic acid handle
Verify amide coupling and reductive amination efficiency
Proteomics probe development
Dihydrochloride solubility and bioconjugation-ready carboxylic acid
Confirm minimal off-target binding in pull-down assays
Cell-permeable chemical probe design
Low TPSA and moderate conformational flexibility
Assess intracellular target engagement and membrane passage
Advanced intermediate research
High purity (≥95%) with vendor CoA and lot-specific data
Validate batch-to-batch reproducibility in synthesis

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